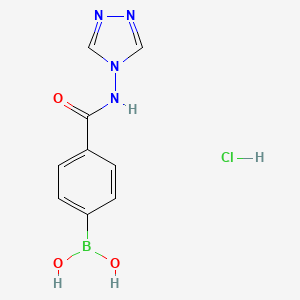

(4-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl)boronic acid hydrochloride

説明

(4-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl)boronic acid hydrochloride is a boronic acid derivative featuring a phenyl ring substituted with a triazole carbamoyl group and a boronic acid moiety, stabilized as a hydrochloride salt. Key properties include:

- Molecular Formula: C₉H₁₀BClN₄O₃

- Molecular Weight: 268.47 g/mol

- CAS Number: 850568-29-5

- Functional Groups: Boronic acid (–B(OH)₂), 1,2,4-triazole carbamoyl (–CONH–C₃H₂N₃), and hydrochloride salt .

The hydrochloride salt enhances aqueous solubility, making it advantageous for pharmaceutical or catalytic applications.

特性

IUPAC Name |

[4-(1,2,4-triazol-4-ylcarbamoyl)phenyl]boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BN4O3.ClH/c15-9(13-14-5-11-12-6-14)7-1-3-8(4-2-7)10(16)17;/h1-6,16-17H,(H,13,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXWODWOBVITHOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NN2C=NN=C2)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657277 | |

| Record name | {4-[(4H-1,2,4-Triazol-4-yl)carbamoyl]phenyl}boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-29-5 | |

| Record name | {4-[(4H-1,2,4-Triazol-4-yl)carbamoyl]phenyl}boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl)boronic acid hydrochloride typically involves multiple steps. One common method starts with the reaction of 4-aminophenylboronic acid with 1,2,4-triazole-4-carbonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0°C to room temperature. The resulting product is then hydrolyzed to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and reproducibility.

化学反応の分析

Types of Reactions

(4-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl)boronic acid hydrochloride: can undergo various chemical reactions, including:

Oxidation: : The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: : The triazole ring can be reduced under specific conditions.

Substitution: : The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: : Electrophilic substitution reactions typically require strong acids or Lewis acids like aluminum chloride (AlCl3).

Major Products Formed

Boronic Esters: : Formed through the oxidation of the boronic acid group.

Reduced Triazole: : Resulting from the reduction of the triazole ring.

Substituted Phenyl Derivatives: : Various substituted phenyl compounds can be synthesized through electrophilic substitution.

科学的研究の応用

(4-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl)boronic acid hydrochloride: has several applications in scientific research:

Chemistry: : Used as a building block in the synthesis of complex organic molecules.

Biology: : Employed in the development of bioactive compounds and probes for biological studies.

Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: : Utilized in the production of advanced materials and catalysts.

作用機序

The mechanism by which (4-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl)boronic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which can modulate biological processes. The triazole ring can interact with enzymes and receptors, influencing their activity.

類似化合物との比較

Structural and Functional Group Analysis

A comparative analysis with two related boronic acid derivatives is presented below:

生物活性

(4-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl)boronic acid hydrochloride, with the CAS number 850568-29-5, is a compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of various enzymes. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : C₉H₁₀BClN₄O₃

- Molecular Weight : 268.46 g/mol

- Catalog Number : ACM850568295

The compound is part of a broader class of boronic acids known for their ability to inhibit β-lactamases and other enzymes by forming reversible covalent bonds with active site residues. The presence of the triazole moiety enhances its binding affinity and selectivity towards certain targets.

Inhibition of β-lactamases

Research indicates that phenylboronic acid derivatives, including this compound, effectively inhibit Klebsiella pneumoniae carbapenemase (KPC-2). The inhibition mechanism involves direct interaction with the enzyme's catalytic site. In a study, selected compounds demonstrated Ki values as low as 0.032 μM, indicating strong inhibitory potential against KPC-2 .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the substituents on the phenyl ring and triazole group significantly affect the biological activity of boronic acid derivatives. For instance:

- pKa Variation : The acid dissociation constants (pKa) of these compounds range from 5.98 to 10.0, suggesting that tuning these values can optimize interactions with target proteins and enhance biological activity .

- Substituent Effects : Different substituents on the phenyl ring influence both the binding affinity and the overall efficacy of the compounds against various enzymes. Fluorinated derivatives showed reduced activity compared to non-fluorinated analogues .

Antibacterial Activity

In vitro studies have demonstrated that (4-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl)boronic acid hydrochloride exhibits significant antibacterial properties. It was shown to enhance the activity of cefotaxime against KPC-2 expressing Escherichia coli in disk diffusion assays .

Antitumor Activity

Phenylboronic acid-decorated nanoparticles have been studied for their antitumor efficacy. These nanoparticles demonstrated superior tumor targeting capabilities due to the interaction between phenylboronic acid and sialic acid residues overexpressed in cancer cells. The incorporation of this compound into chitosan nanoparticles resulted in enhanced cellular uptake and deeper tumor penetration .

Case Studies

- KPC Inhibition : A series of experiments highlighted that triazole-substituted phenylboronic acids could serve as effective inhibitors against KPC enzymes, which are critical in antibiotic resistance mechanisms.

- Nanoparticle Formulations : Research involving boronic acid-decorated chitosan nanoparticles revealed that these formulations not only enhanced drug delivery but also significantly prolonged survival in tumor-bearing mice compared to standard treatments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。